molecular formula C13H10 B118485 Fluorene CAS No. 86-73-7

Fluorene

Cat. No.: B118485
CAS No.: 86-73-7
M. Wt: 166.22 g/mol
InChI Key: NIHNNTQXNPWCJQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Fluorene is an organic compound with the formula (C6H4)2CH2 . It is a major component of fossil fuels and their derivatives and is also a byproduct of coal-conversion and energy-related industries .

Mode of Action

This compound interacts with its targets primarily through biochemical reactions. The aromatic rings of this compound are electron-rich and play a key role in enhancing absorption properties and lowering the oxidation potential . The 2, 7, and 9 positions of the this compound ring can be readily functionalized to introduce desired motifs . This compound and its derivatives can be deprotonated to give ligands akin to cyclopentadienide .

Biochemical Pathways

This compound degradation involves several biochemical pathways. One pathway, observed in Pseudomonas sp. strain SMT-1, involves the transformation of this compound into 9-fluorenone, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid . Another pathway, observed in Sphingomonas sp. LB126, Brevibacterium sp. DPO1361, and Pseudomonas sp. F274, involves the conversion of this compound to phthalic acid and 2-hydroxypenta-2,4-dienoate .

Pharmacokinetics (ADME Properties)

It is known that this compound is insoluble in water and soluble in many organic solvents . This suggests that its bioavailability may be influenced by the presence of certain solvents. More research is needed to fully understand the ADME properties of this compound .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its degradation and the subsequent release of its breakdown products. For instance, the degradation of this compound by Pseudomonas sp. strain SMT-1 results in the production of 9-fluorenone, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid . These compounds can have various effects on cellular processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain minerals can affect the leaching of this compound into groundwater . Additionally, the concentration of fluoride in natural waters depends mainly on factors such as geology, chemistry, physical characteristic, and climate

Comparison with Similar Compounds

Fluorene is unique among polycyclic aromatic hydrocarbons due to its fluorescence and stability. Similar compounds include:

This compound’s unique structure and properties make it valuable in various scientific and industrial applications.

Properties

IUPAC Name

9H-fluorene
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InChI

InChI=1S/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-8H,9H2
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InChI Key

NIHNNTQXNPWCJQ-UHFFFAOYSA-N
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Canonical SMILES

C1C2=CC=CC=C2C3=CC=CC=C31
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Molecular Formula

C13H10
Record name FLUORENE
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Related CAS

95270-88-5
Record name Polyfluorene
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DSSTOX Substance ID

DTXSID8024105
Record name Fluorene
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Molecular Weight

166.22 g/mol
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Physical Description

Fluorene is a white leaflets. Sublimes easily under a vacuum. Fluorescent when impure. (NTP, 1992), White solid; Fluorescent when impure; [Hawley] White powder; [MSDSonline]
Record name FLUORENE
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Boiling Point

563 °F at 760 mmHg (NTP, 1992), 294 °C, BP: 295 °C (sublimes)
Record name FLUORENE
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Flash Point

151.0 °C (303.8 °F) - closed cup
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Solubility

Insoluble. (1.7mg/kg) (NTP, 1992), In water, 1.69 mg/L at 25 °C, Insoluble in water, Freely soluble in glacial acetic acid; soluble in hot alcohol, Slightly soluble in ethanol; soluble in ethyl ether, acetone, benzene, carbon disulfide, For more Solubility (Complete) data for FLUORENE (6 total), please visit the HSDB record page.
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Density

1.203 at 32 °F (NTP, 1992) - Denser than water; will sink, 1.203 at 0 °C
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Vapor Pressure

10 mmHg at 294.8 °F (NTP, 1992), 0.0006 [mmHg], 6.0X10-4 mm Hg at 25 °C
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Color/Form

Leaflets from alcohol, Dazzling white leaflets or flakes from alcohol, Small, white, crystalline plates; fluorescent when impure

CAS No.

86-73-7
Record name FLUORENE
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Record name 9H-Fluorene
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Melting Point

241 to 243 °F (NTP, 1992), 114.76 °C, MP: 116-117 °C
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Synthesis routes and methods I

Procedure details

A mixture of 1.00 g of fluorene, 0.055 g of 1,3,5-triacetoxy-hexahydro-1,3,5-triazine-2,4,6-trione (3% by mole relative to fluorene), 9.0 g of acetic acid, 0.008 g of cobalt(II) acetate.4H2O and 0.007 g of manganese(II) acetate.4H2O was stirred at 120° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 6 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield fluorenon in 93% yield at 99% conversion of fluorene.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.055 g
Type
reactant
Reaction Step One
Name
cobalt(II) acetate
Quantity
0.008 g
Type
catalyst
Reaction Step One
Quantity
9 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0.007 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

3,6,6-Tris(dimethylamino) spiro[fluorene-9,3′-phthalide] and 3,6,6′-tris (diethylamino)spiro[fluorene-9,3′-phthalide].
Name
3,6,6-Tris(dimethylamino) spiro[fluorene-9,3′-phthalide]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,6,6′-tris (diethylamino)spiro[fluorene-9,3′-phthalide]
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0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Under a nitrogen gas atmosphere, 289 mg (0.235 mmol) of butylphenylsilane (compound 14), 750 mg (1.17 mmol) of 9,9-dioctylfluorene with boron structures introduced onto the 2 and 7 positions, 515 mg (0.935 mmol) of 2,7-dibromo-9,9-dioctylfluorene, 2.22 g (16.1 mmol) of potassium carbonate, 15 ml of THF and 8 ml of distilled water were added to a 100 ml three-necked flask equipped with a reflux condenser, and this mixture was heated to 60° C. After the dissolution of the substrate was confirmed, one full spatula of tetrakis(triphenylphosphine)palladium was added, and the mixture was heated and agitated for approximately 48 hours. When toluene was added following cooling and the solvent was distilled away as far as possible, a high-viscosity substance was obtained.
Name
butylphenylsilane
Quantity
289 mg
Type
reactant
Reaction Step One
Name
compound 14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
750 mg
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reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
515 mg
Type
reactant
Reaction Step One
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2.22 g
Type
reactant
Reaction Step One
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Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
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Reaction Step One
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0 (± 1) mol
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Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Three

Synthesis routes and methods IV

Procedure details

Quantity
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Reaction Step One
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Type
reactant
Reaction Step One
Name
C[Si](C)(C)[N-][Si](C)(C)C
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reactant
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluorene
Reactant of Route 2
Fluorene
Reactant of Route 3
Fluorene
Reactant of Route 4
Fluorene
Reactant of Route 5
Fluorene
Reactant of Route 6
Fluorene
Customer
Q & A

Q1: What is the molecular formula and weight of fluorene?

A1: this compound is a polycyclic aromatic hydrocarbon with the molecular formula C13H10 and a molecular weight of 166.22 g/mol.

Q2: What are some key spectroscopic features of this compound?

A2: this compound exhibits characteristic peaks in various spectroscopic analyses. For instance, its 1H NMR spectrum reveals long-range coupling constants between the 9-CH2 group protons and the protons on the aromatic rings. [] These couplings, along with others, provide valuable information for structural elucidation.

Q3: What is known about the stability of this compound-based compounds under photoirradiation?

A3: The stability of this compound derivatives, particularly at the bridged C-9 position, under UV irradiation is influenced by substituents. While fully aromatic substitutions enhance photostability, alkyl substitutions decrease it, leading to the formation of ketonic defects. []

Q4: How does the introduction of chain twists affect the performance of this compound-based polymers in optical applications?

A4: Inserting phenyl units into the backbone of polythis compound polymers, such as poly(9,9‐dioctyl‐this compound) and poly(9,9‐dioctylthis compound‐alt‐benzothiadiazole), significantly improves their photoluminescence quantum yields and stimulated emission properties. This enhancement is attributed to the disruption of exciton transport caused by changes in chain conformation and molecular packing. []

Q5: Can enzymes be used to catalyze regiospecific oxidation of this compound?

A5: Yes, certain enzymes, like toluene monooxygenases (T4MO, TpMO, TOM, ToMO), can oxidize this compound to specific hydroxylated products. For example, T4MO oxidizes this compound to 3-hydroxythis compound and subsequently to 3,6-dihydroxythis compound. []

Q6: How do structural modifications of this compound affect its electron-donor properties?

A6: Studies on π-stacked polyfluorenes demonstrate that increasing the number of this compound moieties in a stacked conformation enhances electron-donor properties. [] This highlights the significance of stacking interactions in influencing the electronic behavior of this compound-based systems.

Q7: Are there formulation strategies to enhance the stability and application of this compound-based materials?

A8: Yes, incorporating this compound units into conjugated polymers, like those containing bipyridinophane, can lead to enhanced stability and interesting optical properties. The presence of intramolecular aromatic CH/π interactions, evidenced by UV-Vis and NMR spectroscopy, contributes to these enhanced properties. []

Q8: How do bacteria contribute to the biodegradation of this compound?

A9: Bacteria, such as Pseudomonas cepacia, possess the metabolic pathways to utilize this compound as a sole carbon and energy source. They degrade this compound through pathways similar to naphthalene degradation, involving ring meta-cleavage and the formation of metabolites like 1-indanone. []

Q9: What are the environmental implications of halogenated fluorenes?

A10: Halogenated fluorenes are emerging environmental contaminants. Studies using radiolabeled 2-iodothis compound (2-IFlu) in mud carp reveal significant accumulation, particularly in the gallbladder. Metabolic studies indicate rapid transformation of 2-IFlu into polar metabolites, primarily sulfates and glucuronides, for excretion. []

Q10: What is the role of biosurfactants in the bioremediation of this compound-contaminated sewage sludge?

A11: Lipopeptide biosurfactants, extracted from sources like corn steep liquor, can mobilize this compound in sewage sludge, facilitating its extraction and subsequent biodegradation. This eco-friendly approach offers a promising solution for the remediation of this compound-contaminated environments. []

Q11: How do bulky substituents influence the solubility of indenothis compound derivatives?

A12: Introducing bulky butyl groups at the 6- and 12-positions of indenothis compound significantly improves its solubility due to the disruption of π-π stacking interactions between molecules. [] This enhanced solubility is beneficial for applications requiring solution processing, such as in the fabrication of organic electronic devices.

Q12: What are some analytical techniques frequently employed in this compound research?

A12: this compound research heavily relies on a range of analytical techniques for characterization, quantification, and monitoring. Some commonly used techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is invaluable for identifying and quantifying this compound and its metabolites in environmental and biological samples. [, , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are widely used for structural elucidation of this compound derivatives, providing insights into connectivity and spatial arrangements of atoms within the molecule. [, , ]
  • UV-Vis Spectroscopy: This technique is crucial for studying the optical properties of this compound-based materials, including their absorption and emission characteristics. [, , , , ]
  • Fluorescence Spectroscopy: This method is particularly useful for investigating this compound derivatives used in fluorescence-based applications, such as sensors and imaging agents. [, , ]
  • Cyclic Voltammetry (CV): CV is an electrochemical technique used to study the redox properties of this compound-based materials, providing information about their electron transfer capabilities and energy levels. [, ]
  • X-ray Crystallography: This technique is used to determine the solid-state structures of this compound derivatives, providing crucial information about their molecular packing and intermolecular interactions. [, , ]

Q13: How do this compound derivatives contribute to the development of organic light-emitting diodes (OLEDs)?

A14: this compound-based polymers, such as polyfluorenes (PFs) and their copolymers, are promising materials for OLEDs due to their excellent luminescent properties, high charge carrier mobilities, and good thermal stability. They can be tailored to emit different colors of light by incorporating various comonomers and dopants. [, , , , ]

Q14: How are this compound-based polymers employed in sensing applications?

A15: this compound-based polymers with specific functional groups can be designed to selectively bind with target analytes, leading to changes in their optical or electrochemical properties. For example, some this compound copolymers exhibit high sensitivity and selectivity towards Fe3+ ions, making them suitable for sensing applications. []

Q15: What is the potential of this compound-based materials in solar cell technology?

A16: this compound derivatives, particularly those with donor-acceptor architectures, are explored as active materials in organic solar cells. They offer tunable optical and electronic properties, enabling efficient light absorption and charge transport. [, ]

Q16: How are this compound derivatives used in the development of voltage-sensitive dyes?

A17: this compound-based molecules, due to their sensitivity to changes in membrane potential, can be used as fluorescent voltage indicators to study electrical activity in excitable cells, such as neurons and cardiomyocytes. These indicators offer advantages like high sensitivity and low phototoxicity. []

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